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Compound Name: Afzelin
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, is a natural product
found in various medicinal plants. Its potential pharmacological activities necessitate accurate
structural characterization for quality control, drug discovery, and mechanism-of-action studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical
technique for the unambiguous structural elucidation of natural products like afzelin. This
document provides detailed application notes and experimental protocols for the complete
assignment of the afzelin structure using a suite of one-dimensional (1D) and two-dimensional
(2D) NMR experiments.

Data Presentation: NMR Spectral Data of Afzelin

The chemical structure of afzelin consists of a kaempferol aglycone linked to a rhamnose
sugar moiety. The complete assignment of its *H and 3C NMR spectra is crucial for its
identification and characterization. The following tables summarize the reported NMR data for
afzelin in commonly used deuterated solvents, Methanol-d4 (CDsOD) and Dimethyl sulfoxide-
de (DMSO-de).

Table 1: *H and 3C NMR Chemical Shift Data (o in ppm) for Afzelin.
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'H NMR 'H NMR
. *C NMR ) *C NMR
Position (CD30D) (J in (DMSO-ds) (J
(CDs0D) (DMSO-ds) )
Hz) in Hz)
Kaempferol
Moiety
2 158.5 - 157.1 -
3 135.9 - 134.5 -
4 179.4 - 178.2 -
5 163.0 - 161.8 12.45 (s, 5-OH)
6 99.9 6.21 (d, 2.0) 99.2 6.20 (d, 2.0)
7 165.8 - 164.5 10.85 (s, 7-OH)
8 94.8 6.40 (d, 2.0) 94.2 6.45 (d, 2.0)
9 160.0 - 157.9 -
10 105.9 - 104.8 -
1 122.9 - 121.5 -
2' 131.8 8.05 (d, 8.8) 131.1 8.03 (d, 8.8)
3 116.2 6.91 (d, 8.8) 115.6 6.88 (d, 8.8)
4 161.4 - 160.2 10.12 (s, 4'-OH)
5' 116.2 6.91 (d, 8.8) 115.6 6.88 (d, 8.8)
6' 131.8 8.05 (d, 8.8) 131.1 8.03 (d, 8.8)
Rhamnose
Moiety
1" 103.6 5.38 (d, 1.6) 102.1 5.30 (d, 1.5)
4.22 (dd, 3.4,
2" 72.1 70.9 4.15 (m)
1.7)
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3.75 (dd, 9.5,

3" 72.0 70.7 3.65 (m)
3.4)

4" 73.3 3.34 (t, 9.5) 71.9 3.20 (m)

5" 71.9 3.45-3.55 (m) 70.5 3.35 (m)

6" 17.8 0.93 (d, 6.2) 17.9 0.82 (d, 6.0)

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and
specific instrument used.

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Purity: Ensure the afzelin sample is of high purity, as impurities will complicate
spectral interpretation. Purification can be achieved using chromatographic techniques such
as column chromatography or High-Performance Liquid Chromatography (HPLC).

Solvent Selection: Choose a suitable deuterated solvent in which afzelin is soluble.
Methanol-d4 (CD30OD) and DMSO-de are commonly used for flavonoids. DMSO-ds has the
advantage of solubilizing a wide range of compounds and allowing the observation of
exchangeable protons (e.g., hydroxyl groups).

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of afzelin in 0.5-0.7 mL of
the chosen deuterated solvent. For more sensitive instruments or microprobes, smaller
guantities (1-5 mg) may be sufficient.

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the
sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR
tube.

Internal Standard: For accurate chemical shift referencing, an internal standard such as
Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, it is often more
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convenient to reference the spectra to the residual solvent signal (e.g., CDsOD at dH 3.31
and o0C 49.0 ppm; DMSO-ds at dH 2.50 and dC 39.52 ppm).

NMR Data Acquisition

The following protocols outline the key experiments for the structural elucidation of afzelin on a
standard NMR spectrometer (e.g., 400-600 MHz).

e 1H NMR (Proton):
o Purpose: To determine the number and chemical environment of protons in the molecule.

o Typical Parameters:

Pulse Program: Standard single-pulse (e.g., zg30)

Spectral Width: 0-14 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 8-16 (or more for dilute samples)
e 13C NMR (Carbon-13):
o Purpose: To determine the number and chemical environment of carbon atoms.

o Typical Parameters:

Pulse Program: Proton-decoupled (e.g., zgpg30)

Spectral Width: 0-200 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)
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o DEPT (Distortionless Enhancement by Polarization Transfer):

o Purpose: To differentiate between CH, CHz, and CHs groups. DEPT-135 is most common,
showing CH and CHs signals as positive peaks and CH: signals as negative peaks.
Quaternary carbons are not observed.

o Typical Parameters: Run as a set of experiments (DEPT-45, DEPT-90, DEPT-135) or as a
single DEPT-135 experiment. Parameters are generally similar to a standard 3C NMR

experiment.
e COSY (Correlation Spectroscopy):

o Purpose: To identify proton-proton (*H-*H) couplings within a spin system, typically over 2-
3 bonds. This is crucial for tracing the connectivity of protons in the rhamnose moiety and

within the aromatic rings.

o Typical Parameters:

Pulse Program: Standard COSY (e.g., cosygpqf)

Spectral Width (F1 and F2): 0-14 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 2-8
e HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify direct one-bond correlations between protons and their attached
carbons (*H-13C). This experiment is essential for assigning the carbon signals of
protonated carbons.

o Typical Parameters:
» Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2)

» Spectral Width (F2 - 1H): 0-14 ppm
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= Spectral Width (F1 - 13C): 0-180 ppm
= Number of Increments (F1): 128-256
= Number of Scans per Increment: 2-8

» 1J(C,H) Coupling Constant: Optimized for ~145 Hz (for aromatic and aliphatic C-H
bonds)

o« HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and
carbons (*H-13C). This is a key experiment for piecing together the molecular fragments
and establishing the overall structure, including the position of the rhamnose unit on the
kaempferol backbone and the connectivity of quaternary carbons.

o Typical Parameters:

Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

» Spectral Width (F2 - 1H): 0-14 ppm

» Spectral Width (F1 - 3C): 0-200 ppm

= Number of Increments (F1): 256-512

= Number of Scans per Increment: 4-16

» Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the structural elucidation of afzelin
using NMR spectroscopy.
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Caption: Experimental workflow for afzelin structural elucidation.
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Caption: Logical relationships of NMR experiments for structure elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for
the complete structural elucidation of afzelin. By following the detailed protocols and data
analysis workflow outlined in these application notes, researchers can confidently identify and
characterize this important natural product. The provided NMR data tables serve as a valuable
reference for the verification of afzelin in various samples, supporting advancements in natural
product chemistry, pharmacology, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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